
3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of chromen-2-one, which is a class of organic compounds known as benzopyrans. Benzopyrans are polycyclic aromatic compounds containing a benzene ring fused to a pyran ring. The 3,5-dimethylpiperidine-1-carbonyl group is a carbonyl group bound to a piperidine ring, which is a heterocyclic organic compound consisting of a six-membered ring containing five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromen-2-one core, a common structure found in many natural products and pharmaceuticals. Attached to this core would be a 3,5-dimethylpiperidine-1-carbonyl group and a methoxy group. The exact 3D conformation would depend on the specific stereochemistry at the chiral centers in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Applications De Recherche Scientifique
Histamine Release Inhibition
Compounds similar to the specified chemical have been isolated from medicinal plants, such as Rhododendron dauricum, exhibiting significant inhibition of histamine release, a critical response in allergic reactions. These findings suggest potential applications in developing treatments for allergies and asthma (Iwata et al., 2004).
Photochromic Properties
Chromene derivatives exhibit photochromic properties, changing color upon exposure to light, which is useful in developing optical storage devices and photo-switchable dyes. Research on chromene compounds demonstrates their potential in creating materials that respond to light stimuli, contributing to advancements in photochromic technology (Hobley et al., 2000).
Anticancer Applications
Some chromene derivatives have shown promising anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. This activity suggests their potential use as chemotherapeutic agents, highlighting the importance of chromene compounds in medicinal chemistry and oncology research (Kemnitzer et al., 2004).
Molecular Docking and Structural Analysis
Studies involving molecular docking and structural analysis of chromene derivatives have provided insights into their interactions with biological targets, such as enzymes or receptors. These findings are crucial for drug design and development, offering a path to novel therapeutics with enhanced efficacy and specificity (Sert et al., 2018).
Green Synthesis and Catalysis
Research has also focused on the development of greener synthesis methods for chromene derivatives, utilizing environmentally friendly catalysts and conditions. Such approaches aim to reduce the environmental impact of chemical synthesis, aligning with the principles of green chemistry (Li et al., 2012).
Propriétés
IUPAC Name |
3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-11-6-12(2)10-19(9-11)17(20)15-8-13-7-14(22-3)4-5-16(13)23-18(15)21/h4-5,7-8,11-12H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJOPYBJWWNYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

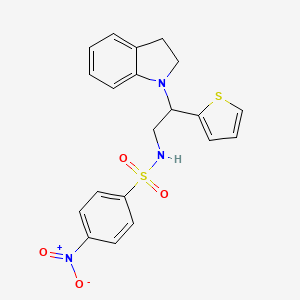
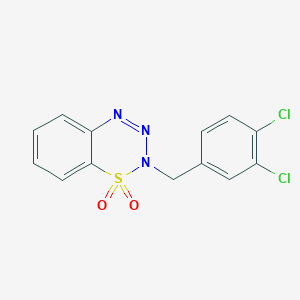
![N-(2-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704409.png)
![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline](/img/structure/B2704411.png)
![(4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2704412.png)
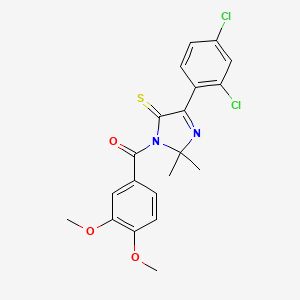

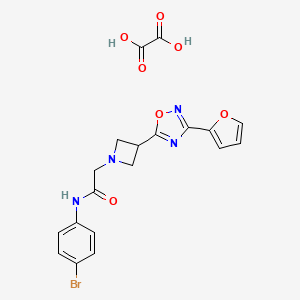
![N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2704418.png)
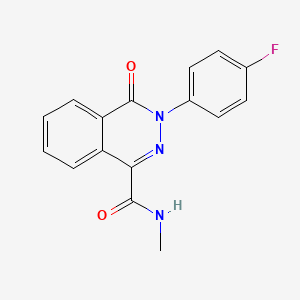
![2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2704422.png)
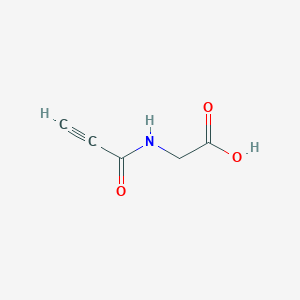
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2704424.png)
![2'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B2704427.png)